Cas no 2694747-09-4 (Benzyl 4-(1-ethynylcyclobutyl)piperazine-1-carboxylate)

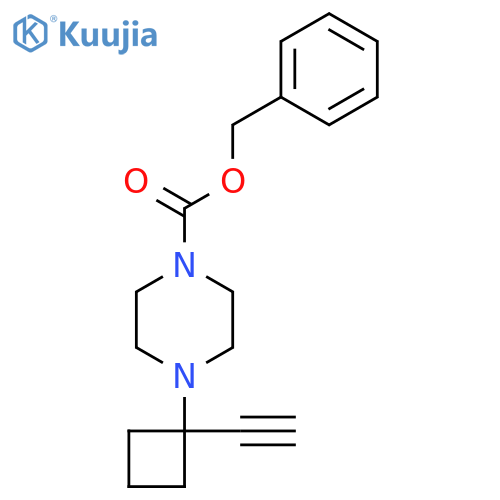

2694747-09-4 structure

商品名:Benzyl 4-(1-ethynylcyclobutyl)piperazine-1-carboxylate

Benzyl 4-(1-ethynylcyclobutyl)piperazine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- EN300-33050340

- 2694747-09-4

- benzyl 4-(1-ethynylcyclobutyl)piperazine-1-carboxylate

- Benzyl 4-(1-ethynylcyclobutyl)piperazine-1-carboxylate

-

- インチ: 1S/C18H22N2O2/c1-2-18(9-6-10-18)20-13-11-19(12-14-20)17(21)22-15-16-7-4-3-5-8-16/h1,3-5,7-8H,6,9-15H2

- InChIKey: WDOXAIUOXBYWCJ-UHFFFAOYSA-N

- ほほえんだ: O(CC1C=CC=CC=1)C(N1CCN(CC1)C1(C#C)CCC1)=O

計算された属性

- せいみつぶんしりょう: 298.168127949g/mol

- どういたいしつりょう: 298.168127949g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 22

- 回転可能化学結合数: 5

- 複雑さ: 435

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 32.8Ų

Benzyl 4-(1-ethynylcyclobutyl)piperazine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-33050340-0.25g |

benzyl 4-(1-ethynylcyclobutyl)piperazine-1-carboxylate |

2694747-09-4 | 95.0% | 0.25g |

$840.0 | 2025-03-18 | |

| Enamine | EN300-33050340-2.5g |

benzyl 4-(1-ethynylcyclobutyl)piperazine-1-carboxylate |

2694747-09-4 | 95.0% | 2.5g |

$1791.0 | 2025-03-18 | |

| Enamine | EN300-33050340-0.1g |

benzyl 4-(1-ethynylcyclobutyl)piperazine-1-carboxylate |

2694747-09-4 | 95.0% | 0.1g |

$804.0 | 2025-03-18 | |

| Enamine | EN300-33050340-0.5g |

benzyl 4-(1-ethynylcyclobutyl)piperazine-1-carboxylate |

2694747-09-4 | 95.0% | 0.5g |

$877.0 | 2025-03-18 | |

| Enamine | EN300-33050340-10.0g |

benzyl 4-(1-ethynylcyclobutyl)piperazine-1-carboxylate |

2694747-09-4 | 95.0% | 10.0g |

$3929.0 | 2025-03-18 | |

| Enamine | EN300-33050340-10g |

benzyl 4-(1-ethynylcyclobutyl)piperazine-1-carboxylate |

2694747-09-4 | 10g |

$3929.0 | 2023-09-04 | ||

| Enamine | EN300-33050340-1.0g |

benzyl 4-(1-ethynylcyclobutyl)piperazine-1-carboxylate |

2694747-09-4 | 95.0% | 1.0g |

$914.0 | 2025-03-18 | |

| Enamine | EN300-33050340-5.0g |

benzyl 4-(1-ethynylcyclobutyl)piperazine-1-carboxylate |

2694747-09-4 | 95.0% | 5.0g |

$2650.0 | 2025-03-18 | |

| Enamine | EN300-33050340-0.05g |

benzyl 4-(1-ethynylcyclobutyl)piperazine-1-carboxylate |

2694747-09-4 | 95.0% | 0.05g |

$768.0 | 2025-03-18 | |

| Enamine | EN300-33050340-5g |

benzyl 4-(1-ethynylcyclobutyl)piperazine-1-carboxylate |

2694747-09-4 | 5g |

$2650.0 | 2023-09-04 |

Benzyl 4-(1-ethynylcyclobutyl)piperazine-1-carboxylate 関連文献

-

Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

-

Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880

-

Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146

2694747-09-4 (Benzyl 4-(1-ethynylcyclobutyl)piperazine-1-carboxylate) 関連製品

- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)

- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)

- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)

- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)

- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)

- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)

- 73024-80-3(5-(Hexadecanoylamino)fluorescein)

- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)

- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)

- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量